molecular formula C11H18ClNOS B1477636 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2097956-49-3

3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1477636
CAS RN: 2097956-49-3
M. Wt: 247.79 g/mol
InChI Key: ACGPENBJMBPEQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is C11H18ClNOS . Its average mass is 247.785 Da and its monoisotopic mass is 247.079758 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and crystal structure analysis of a closely related compound, demonstrating the process of obtaining complex molecules through specific chemical reactions. The structural determination was achieved using X-ray single crystal diffraction, highlighting the intricacies of molecular architecture and the importance of precise synthetic methods in chemical research (Huang Ming-zhi et al., 2005).

Chemical Synthesis Applications

  • Research on the synthesis of Nevirapine, an anti-infective agent, illustrates the coupling of specific amine groups with chloro compounds, showcasing a practical application of similar chemical structures in medicinal chemistry (Hu Yong-an, 2012).

Herbicidal Activity

  • Another study synthesized a compound with structural components related to the query, demonstrating herbicidal activity. The research emphasizes the potential agricultural applications of such chemicals, where their efficacy and selectivity can lead to the development of new herbicides (Liu et al., 2007).

Antimicrobial and Cytotoxic Activities

  • Exploration of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments for their antibacterial and antifungal properties. This study contributes to the understanding of how modifications in molecular structure can influence biological activity, potentially leading to new therapeutic agents (V. Baranovskyi et al., 2018).

properties

IUPAC Name

3-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNOS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGPENBJMBPEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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